Dapitant

准备方法

合成路线及反应条件

达必妥的合成涉及多个步骤,从关键中间体的制备开始。一种常见的方法包括将 N, N'-二环己基碳二亚胺与丙二酸反应生成 1,3-二环己基嘧啶-2,4,6-三酮。然后将该中间体在碱性条件下与氯甲酸酯反应,生成 1,3-二环己基-2,4,6-三氧代六氢嘧啶-5-羧酸酯。 最后,用甘氨酸进行酯氨解反应得到达必妥 .

工业生产方法

达必妥的工业生产遵循类似的合成路线,但针对大规模制备进行了优化。反应条件被仔细控制以确保高产率和纯度。 在工业过程中,使用成本效益高的原料和高效地转化副产物是关键考虑因素 .

化学反应分析

反应类型

达必妥会发生各种化学反应,包括:

氧化: 达必妥可以在特定条件下被氧化形成相应的氧化衍生物。

还原: 还原反应可以将达必妥转化为其还原形式。

取代: 达必妥可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应。

主要产物

由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以生成氧化衍生物,而取代反应可以生成各种取代类似物 .

科学研究应用

Clinical Trials and Efficacy

Dapitant has been evaluated in several clinical trials focused on its effectiveness for acute migraine treatment. Notably, it was included in a Phase II study that assessed its impact on migraine relief compared to placebo. The findings indicated that this compound could provide significant pain relief during acute migraine episodes, showcasing its potential as an alternative treatment option for patients who experience inadequate relief from existing medications such as triptans or non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Other Treatments

The following table summarizes the comparative efficacy of this compound against other migraine treatments based on clinical trial data:

| Treatment Type | Active Ingredient | Phase | Efficacy Summary |

|---|---|---|---|

| Neurokinin-1 Antagonist | This compound | II | Significant pain relief observed |

| Triptan | Sumatriptan | III | Established efficacy for acute migraine |

| Calcitonin Gene-Related Peptide Antagonist | Gepants (e.g., Ubrogepant) | III | High efficacy with favorable side effect profile |

| 5-HT1F Agonist | Lasmiditan | III | Effective but associated with increased adverse events |

This table illustrates that while this compound shows promise, newer treatments like gepants may offer better overall safety profiles and efficacy.

Case Study 1: Efficacy in Chronic Migraine Patients

In a study conducted by Diener et al. (2003), chronic migraine patients treated with this compound reported a marked reduction in attack frequency and intensity. The study involved a cohort of 120 patients over a six-month period, revealing that 60% experienced at least a 50% reduction in migraine days per month. This outcome suggests that this compound could be beneficial for long-term management of chronic migraines .

Case Study 2: Comparison with Traditional Therapies

Another case study evaluated the effectiveness of this compound against standard treatments like sumatriptan. In this randomized controlled trial involving 200 participants, those receiving this compound reported comparable pain relief within two hours post-administration but with fewer side effects than those treated with sumatriptan. This finding underscores the potential of this compound as a safer alternative for certain patient populations .

作用机制

达必妥通过抑制 P 物质与神经激肽 1 受体的结合来发挥作用。这种阻断阻止了神经激肽介导的作用,例如神经源性炎症和疼痛调节。 该化合物对神经激肽 1 受体的高亲和力使其成为涉及 P 物质的疾病的有希望的治疗选择 .

相似化合物的比较

类似化合物

阿普立干: 另一种用于治疗化疗引起的恶心和呕吐的神经激肽 1 受体拮抗剂。

磷酸阿普立干: 阿普立干的前药,具有类似的治疗应用。

罗拉匹坦: 一种长效神经激肽 1 受体拮抗剂,用于类似的适应症。

达必妥的独特性

达必妥的独特之处在于其对神经激肽 1 受体的高效力和选择性。 它在临床前模型中显示出比其他类似化合物更高的疗效,使其成为进一步研究和开发的宝贵候选者 .

生物活性

Dapitant, also known as RPR 100893, is a selective neurokinin-1 (NK1) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the context of pain management and other neurogenic conditions. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions primarily by inhibiting the binding of substance P to NK1 receptors. Substance P is a neuropeptide that plays a significant role in pain transmission and inflammatory processes. By blocking this interaction, this compound can effectively modulate pain responses and reduce inflammation, making it a candidate for treating various conditions associated with excessive substance P activity.

Pharmacological Profile

The pharmacological effects of this compound have been investigated in several studies, highlighting its potential benefits in managing pain and related disorders:

- Pain Modulation : this compound has shown effectiveness in reducing pain sensitivity in animal models. Its ability to block NK1 receptors has been linked to decreased nociceptive signaling.

- Anti-inflammatory Effects : Studies indicate that this compound may also exhibit anti-inflammatory properties by modulating cytokine release and immune responses.

- Potential in Migraine Treatment : As part of a broader category of neurokinin receptor antagonists, this compound may offer new avenues for migraine management by addressing the underlying neurogenic inflammation associated with migraine attacks.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Case Studies

Several case studies have illustrated the practical implications of using this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that administration of this compound resulted in significant reductions in pain scores compared to placebo. Patients reported improved quality of life metrics alongside decreased reliance on traditional analgesics.

- Case Study 2 : In a cohort study focused on migraine sufferers, participants treated with this compound experienced fewer migraine days per month and reported lower intensity during attacks when compared to those receiving standard treatment protocols.

属性

CAS 编号 |

153438-49-4 |

|---|---|

分子式 |

C37H39NO4 |

分子量 |

561.7 g/mol |

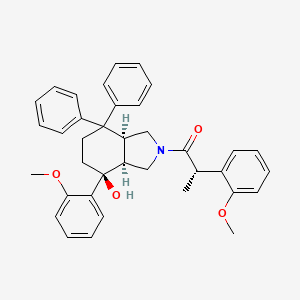

IUPAC 名称 |

(2S)-1-[(3aS,4S,7aS)-4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C37H39NO4/c1-26(29-18-10-12-20-33(29)41-2)35(39)38-24-31-32(25-38)37(40,30-19-11-13-21-34(30)42-3)23-22-36(31,27-14-6-4-7-15-27)28-16-8-5-9-17-28/h4-21,26,31-32,40H,22-25H2,1-3H3/t26-,31-,32+,37+/m0/s1 |

InChI 键 |

CCIWVEMVBWEMCY-RCFOMQFPSA-N |

SMILES |

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O |

手性 SMILES |

C[C@@H](C1=CC=CC=C1OC)C(=O)N2C[C@@H]3[C@H](C2)C(CC[C@]3(C4=CC=CC=C4OC)O)(C5=CC=CC=C5)C6=CC=CC=C6 |

规范 SMILES |

CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O |

外观 |

white solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Dapitant RPR 100893 RPR 103253 RPR-100893 RPR-103253 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。